4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde
Overview
Description
4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7BrO2 and its molecular weight is 191.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Pheromones and Natural Products : 4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde, closely related to the target compound, was used as an intermediate in synthesizing pheromones and natural products like laulimalide and faranal (Mineyeva & Kulinkovich, 2010).
- Formation of Highly Substituted Dihydropyrans : The formation of highly substituted dihydropyrans from α,β-unsaturated aldehydes showcases the potential of similar compounds in chemical synthesis (Donslund et al., 2015).
- Synthetic and Mechanistic Aspects : The title compound reacts with dinucleophiles, leading to the synthesis of heteroanellated methanoannulenes, highlighting its reactivity and usefulness in complex organic syntheses (Neidlein & Schröder, 1992).
Biological Activity and Pharmaceutical Applications
- Bacteriostatic Effects : Derivatives of dihydro-4H-pyran carbaldehydes exhibit bacteriostatic effects, suggesting potential applications in developing new antimicrobial agents (Keiko et al., 2008).
- Antibacterial Studies : Some novel 2,4-disubstituted thiazole derivatives synthesized from pyrazole carbaldehyde showed significant antibacterial activity against various microorganisms (Vijesh et al., 2010).
Photophysical and Structural Studies
- Photophysical Studies : The structure and photophysical properties of related compounds have been studied, indicating potential applications in materials science and photonics (Singh et al., 2013).
Catalytic Applications
- Prins-Type Cyclization : FeX(3)-catalyzed Prins-type cyclization involving similar compounds has been described, demonstrating the use of these compounds in catalysis and synthesis of organic molecules (Miranda et al., 2003).
Quantum Chemical Studies
- Quantum-Chemical Modeling : The disproportionation mechanism of similar compounds in reactions like the Cannizzaro reaction has been studied using quantum-chemical modeling, providing insights into the fundamental chemical processes (Kovalskyi et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde are currently unknown
Mode of Action
As a chemical compound, it may interact with its targets through typical chemical reactions such as oxidation, reduction, or condensation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-1-2-9-4-5(6)3-8/h3H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKQXZDNNUURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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